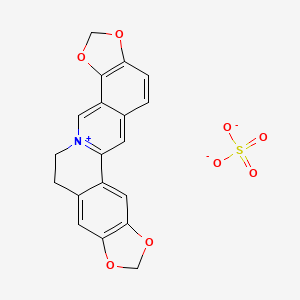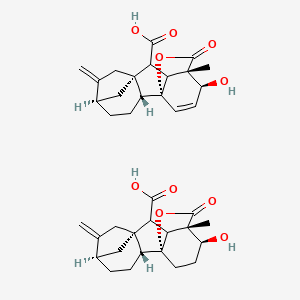
Gibberllin 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellin 7 is a type of gibberellin, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellin 7, along with other gibberellins, plays a crucial role in promoting plant growth and development by influencing cell elongation and division .
准备方法
Synthetic Routes and Reaction Conditions: Gibberellin 7 can be synthesized through various chemical routes. One common method involves the use of gibberellin A3 as a starting material, which undergoes hydroxylation at specific positions to yield gibberellin 7 . The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of gibberellin 7 often involves fermentation processes using fungi such as Fusarium moniliforme . The fermentation process can be carried out using submerged or solid-state fermentation techniques. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing the yield of gibberellin 7 .
化学反应分析
Types of Reactions: Gibberellin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of gibberellin 7 to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellin 7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of gibberellin 7.
Major Products Formed: The major products formed from the chemical reactions of gibberellin 7 include various hydroxylated and carboxylated derivatives . These derivatives often exhibit enhanced biological activity and are used in various agricultural applications to promote plant growth and development.
科学研究应用
Gibberellin 7 has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the biosynthesis and metabolism of gibberellins . In biology, gibberellin 7 is used to investigate the molecular mechanisms underlying plant growth and development . In industry, it is used to enhance crop yields and improve the quality of agricultural products .
作用机制
The mechanism of action of gibberellin 7 involves its binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression . Gibberellin 7 interacts with DELLA proteins, which are key regulators of plant growth . The binding of gibberellin 7 to its receptor leads to the degradation of DELLA proteins, thereby promoting cell elongation and division .
相似化合物的比较
Gibberellin 7 is similar to other gibberellins such as gibberellin A1, gibberellin A3, and gibberellin A4 . gibberellin 7 is unique in its specific hydroxylation pattern, which contributes to its distinct biological activity . Compared to other gibberellins, gibberellin 7 has a higher potency in promoting stem elongation and seed germination .
List of Similar Compounds:- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A5
- Gibberellin A6
属性
分子式 |
C38H46O10 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11-,12+,13-,14?,17-,18+,19-/m11/s1 |
InChI 键 |
VLCYCUFDXXZIOY-QWWNNBLHSA-N |
手性 SMILES |
C[C@@]12[C@H](CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
规范 SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


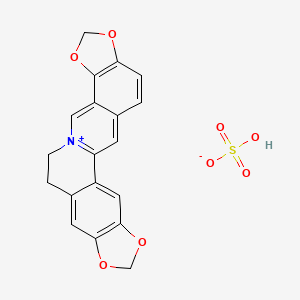
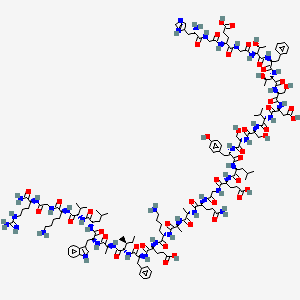
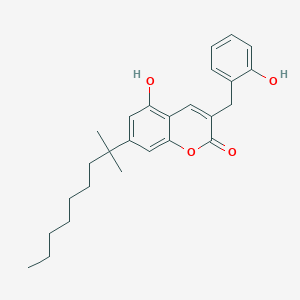
![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

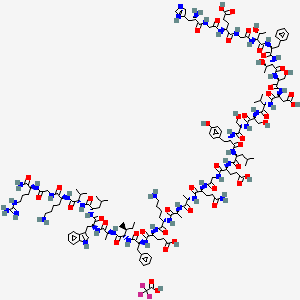
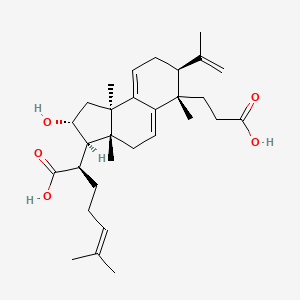
![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)
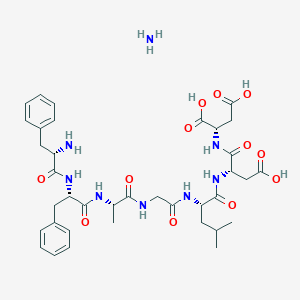
![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)
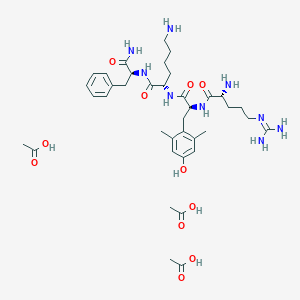
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
![(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825380.png)
